2-(4-tert-butylphenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine
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Overview
Description
(E)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE is a complex organic compound that features a combination of benzoxazole and dinitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE typically involves a multi-step process:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of Tert-Butylphenyl Group: The tert-butylphenyl group is introduced via a Friedel-Crafts alkylation reaction.
Formation of Dinitrophenoxy Group: The dinitrophenoxy group is synthesized by nitration of phenol followed by etherification.
Final Coupling Reaction: The final step involves the coupling of the benzoxazole derivative with the dinitrophenoxy derivative under basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and cellular processes due to its potential bioactivity.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism by which (E)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE exerts its effects depends on its interaction with molecular targets. The benzoxazole moiety may interact with enzymes or receptors, while the dinitrophenyl group could participate in redox reactions or act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- **(E)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE
- **(E)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE
Uniqueness
The uniqueness of (E)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE lies in its combination of benzoxazole and dinitrophenyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H24N4O6 |
---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-1-[4-(2,4-dinitrophenoxy)phenyl]methanimine |
InChI |
InChI=1S/C30H24N4O6/c1-30(2,3)21-8-6-20(7-9-21)29-32-25-16-22(10-14-27(25)40-29)31-18-19-4-12-24(13-5-19)39-28-15-11-23(33(35)36)17-26(28)34(37)38/h4-18H,1-3H3 |
InChI Key |
FLHXNQCIKHYLIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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